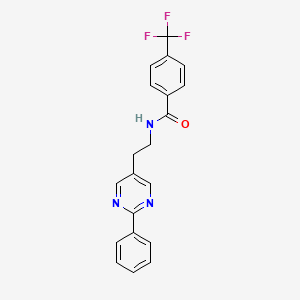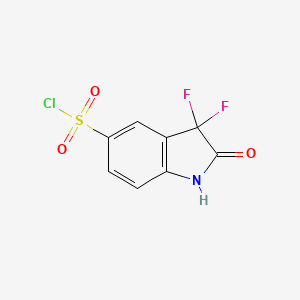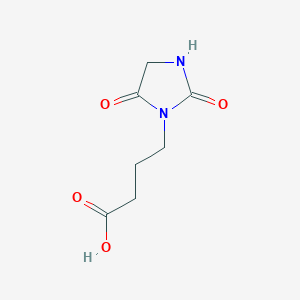
N-(2-(2-phenylpyrimidin-5-yl)ethyl)-4-(trifluoromethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(2-phenylpyrimidin-5-yl)ethyl)-4-(trifluoromethyl)benzamide, also known as PTEB, is a novel small molecule that has attracted significant attention in the scientific community due to its potential applications in various fields. PTEB is a benzamide derivative that has been synthesized using a unique method and has shown promising results in scientific research. In
Aplicaciones Científicas De Investigación
Synthesis and Characterization
The synthesis and characterization of substituted benzamide derivatives, including those with a pyrimidine moiety similar to N-(2-(2-phenylpyrimidin-5-yl)ethyl)-4-(trifluoromethyl)benzamide, have been widely studied. For instance, the synthesis of substituted 4-(bromomethyl)-N-(4-ethyl-6-methylpyrimidin-2-yl)benzamide derivatives demonstrated significant antibacterial and antifungal activity, underscoring the potential of such compounds for further development as antimicrobial agents (Vijaya Laxmi, Ravi, & Nath, 2019). Additionally, the solid-phase synthesis approach has been applied to pyrimidine derivatives, showing the advantage of this method in quickly accessing sufficient quantities of the compound for early development demands (Meisenbach, Allmendinger, & Mak, 2003).
Biological Activities
The exploration of biological activities of benzamide derivatives, particularly those incorporating a pyrimidine structure, has yielded promising results in several areas of medicinal chemistry:
- Anticancer Properties: Novel pyrazolopyrimidines derivatives have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase agents, indicating the potential of pyrimidine derivatives in cancer therapy (Rahmouni et al., 2016).
- Histone Deacetylase Inhibition: N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103) has been identified as an isotype-selective small molecule histone deacetylase (HDAC) inhibitor with potential as an anticancer drug, highlighting the therapeutic relevance of pyrimidine-based benzamides (Zhou et al., 2008).
Propiedades
IUPAC Name |
N-[2-(2-phenylpyrimidin-5-yl)ethyl]-4-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16F3N3O/c21-20(22,23)17-8-6-16(7-9-17)19(27)24-11-10-14-12-25-18(26-13-14)15-4-2-1-3-5-15/h1-9,12-13H,10-11H2,(H,24,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARHBEGCVMGXTKX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=C(C=N2)CCNC(=O)C3=CC=C(C=C3)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16F3N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(2-phenylpyrimidin-5-yl)ethyl)-4-(trifluoromethyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(1-Cyanocyclohexyl)carbamoyl]methyl 3-phenyl-2,1-benzoxazole-5-carboxylate](/img/structure/B2388917.png)
![3-(3-hydroxypropyl)-8-(2-methoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2388921.png)

![1-[(cyclopentylcarbamoyl)methyl]-1H-indole-4-carboxylic acid](/img/structure/B2388925.png)
![6-(3,5-Dimethylphenyl)-4,7-dimethyl-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)



![5-[1-(9H-Fluoren-9-ylmethoxycarbonyl)pyrrolidin-2-yl]-1,3-oxazole-4-carboxylic acid](/img/structure/B2388930.png)

![(E)-N-[1-(3,4-Difluorophenyl)-2-methylprop-2-enyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2388933.png)
methanone](/img/structure/B2388934.png)

![(Z)-2-Cyano-3-[1-(4-fluorophenyl)-3-(3-methoxyphenyl)pyrazol-4-yl]-N-(1,3-thiazol-2-yl)prop-2-enamide](/img/structure/B2388937.png)